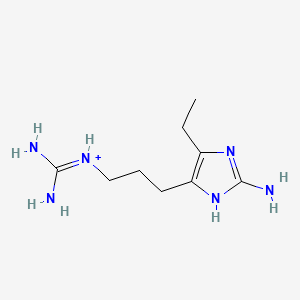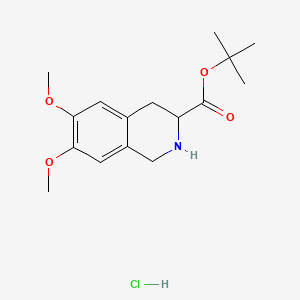
Tert-butyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride: is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of tert-butyl and dimethoxy groups in the structure enhances its stability and reactivity, making it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be achieved through a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline compound via Pomeranz–Fritsch–Bobbitt cyclization. This method is known for its simplicity and convenience.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities and applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a pharmacological agent. Its derivatives have shown promise in various biological assays, including anti-inflammatory and anti-cancer activities .
Medicine: In medicinal chemistry, the compound and its derivatives are explored for their potential therapeutic effects. They are being investigated as potential treatments for diseases such as Parkinson’s disease and influenza .
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some derivatives act as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic benefits in conditions like Parkinson’s disease.
Comparaison Avec Des Composés Similaires
- 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 1,2,3,4-Tetrahydroisoquinoline-1,3-dicarboxylic acid
Comparison: Compared to these similar compounds, tert-butyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has unique structural features, such as the presence of tert-butyl and dimethoxy groups. These groups enhance its stability and reactivity, making it more suitable for certain applications. Additionally, its derivatives have shown distinct biological activities, which can be advantageous in drug development and other research areas .
Propriétés
Formule moléculaire |
C16H24ClNO4 |
|---|---|
Poids moléculaire |
329.82 g/mol |
Nom IUPAC |
tert-butyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-15(18)12-6-10-7-13(19-4)14(20-5)8-11(10)9-17-12;/h7-8,12,17H,6,9H2,1-5H3;1H |
Clé InChI |
AXCNOHCZQXIIEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CC2=CC(=C(C=C2CN1)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate](/img/structure/B13840777.png)
![(1S,2S,3S,5S)-5-(2-Amino-6-methoxy-9H-purin-9-yl)-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol-13C2,15N](/img/structure/B13840782.png)
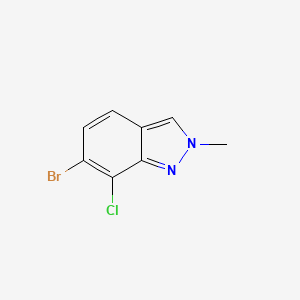
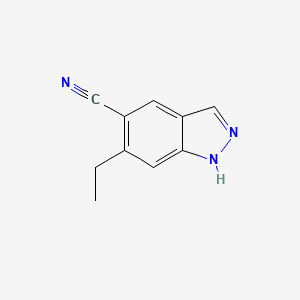


![(3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13840811.png)
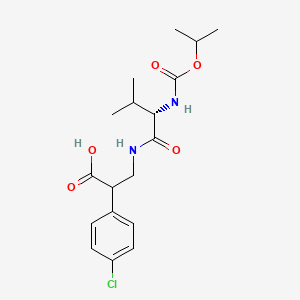
![(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol; [1S-(1alpha,2beta,5alpha)]-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol](/img/structure/B13840817.png)
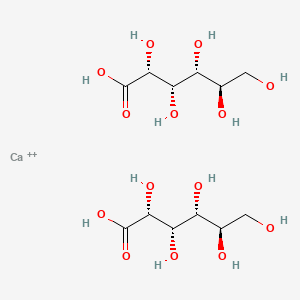
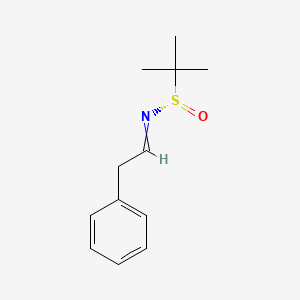
![Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate](/img/structure/B13840834.png)
![Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13840840.png)
